molecular formula C27H24N4O5 B2701269 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207027-01-7

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2701269
CAS No.: 1207027-01-7
M. Wt: 484.512
InChI Key: VODDMDLJOMMPOD-UHFFFAOYSA-N
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Description

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O5 and its molecular weight is 484.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Cytotoxic Activity of Carboxamide Derivatives

Research by Deady et al. (2003) focused on synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing potent cytotoxicity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia, with some compounds showing IC50 values less than 10 nM. This study exemplifies the potential of structurally related compounds for therapeutic applications in oncology (Deady et al., 2003).

Efficient Synthesis Utilizing Carbon Dioxide

Patil et al. (2008) and Mizuno et al. (2007) have developed efficient protocols for synthesizing quinazoline-2,4(1H,3H)-dione derivatives, including key intermediates for several drugs, using carbon dioxide under green chemistry principles. These methodologies offer environmentally friendly alternatives for synthesizing quinazoline derivatives, highlighting the adaptability of these compounds for drug synthesis (Patil et al., 2008); (Mizuno et al., 2007).

Antimicrobial and Anti-Proliferative Activities

Novel Bioactive Oxadiazole Analogs

Maftei et al. (2013) synthesized oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of cancer cell lines. This study underscores the potential of oxadiazole and quinazoline derivatives in developing new anticancer agents (Maftei et al., 2013).

Synthesis of Novel Quinazolinone Derivatives

Poorirani et al. (2018) focused on synthesizing novel quinazolinone derivatives, exhibiting cytotoxic activity against MCF-7 and HeLa cell lines. Their findings highlight the potential of these derivatives as anticancer agents, contributing to the ongoing search for effective cancer treatments (Poorirani et al., 2018).

Green Chemistry Applications

Solvent-Free Synthesis with Carbon Dioxide

Demonstrating a commitment to sustainable chemistry, research by Patil et al. (2009) presents a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using an ionic liquid as a catalyst. This method emphasizes the importance of solvent-free conditions and recyclable catalysts in pharmaceutical synthesis, underscoring the environmental benefits of such approaches (Patil et al., 2009).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione, which is synthesized from 2,5-dimethylaniline and ethyl acetoacetate. The second intermediate is 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one, which is synthesized from 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and 2,5-dimethylaniline. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2,5-dimethylaniline", "ethyl acetoacetate", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "a. Mix 2,5-dimethylaniline and ethyl acetoacetate in a 1:1 molar ratio in a reaction flask", "b. Heat the mixture to 80-90°C and stir for 4-6 hours", "c. Cool the mixture to room temperature and collect the solid by filtration", "d. Wash the solid with cold water and dry under vacuum to obtain the intermediate", "Step 2: Synthesis of 1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2,5-dimethylphenyl)propan-1-one", "a. Mix 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and 2,5-dimethylaniline in a 1:1 molar ratio in a reaction flask", "b. Add acetic anhydride and a catalytic amount of sulfuric acid to the mixture", "c. Heat the mixture to 80-90°C and stir for 4-6 hours", "d. Cool the mixture to room temperature and collect the solid by filtration", "e. Wash the solid with cold water and dry under vacuum to obtain the intermediate", "Step 3: Coupling of the intermediates", "a. Mix the two intermediates in a 1:1 molar ratio in a reaction flask", "b. Add a catalytic amount of piperidine and stir the mixture at room temperature for 12-24 hours", "c. Collect the solid by filtration and wash with cold water", "d. Dry the solid under vacuum to obtain the final product" ] }

CAS No.

1207027-01-7

Molecular Formula

C27H24N4O5

Molecular Weight

484.512

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2,5-dimethylphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O5/c1-16-9-10-17(2)21(13-16)31-26(32)19-7-5-6-8-20(19)30(27(31)33)15-24-28-25(29-36-24)18-11-12-22(34-3)23(14-18)35-4/h5-14H,15H2,1-4H3

InChI Key

VODDMDLJOMMPOD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

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